4-Chloro-1-cyclopentyl-1H-pyrazole
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Overview
Description
4-Chloro-1-cyclopentyl-1H-pyrazole is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol. This compound has garnered attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazone. This intermediate is then reacted with 4-chloropyrazole under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-cyclopentyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: Oxidized derivatives of the compound.
Scientific Research Applications
4-Chloro-1-cyclopentyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . Detailed studies on its exact mechanism are ongoing .
Comparison with Similar Compounds
4-Chloropyrazole: Shares the pyrazole core structure but lacks the cyclopentyl group.
1-Cyclopentyl-1H-pyrazole: Similar structure but without the chlorine atom.
Uniqueness: 4-Chloro-1-cyclopentyl-1H-pyrazole is unique due to the presence of both the chlorine atom and the cyclopentyl group, which confer distinct chemical and biological properties .
Biological Activity
4-Chloro-1-cyclopentyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article discusses the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique structure characterized by a chlorine atom and a cyclopentyl group. The synthesis of this compound typically involves cyclization reactions that yield high purity and yield, making it suitable for further biological evaluation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 25.1 µM against MRSA strains, demonstrating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µM) |
---|---|
Methicillin-resistant S. aureus | 25.1 |
E. coli | 12.5 |
Pseudomonas aeruginosa | 15.0 |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, certain derivatives of pyrazole have shown up to 93% inhibition of IL-6 at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone | 76 | 86 |
This compound | 61 | 93 |
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition of enzyme activities or modulation of signaling pathways within cells . Such mechanisms are crucial for its antimicrobial and anti-inflammatory effects.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study conducted by Rahimizadeh et al. demonstrated that derivatives of pyrazole exhibited significant antibacterial activity against multiple strains, including MRSA and E. coli, with MIC values supporting their potential use in clinical settings .
- Anti-inflammatory Potential : Research by Chandra et al. focused on the anti-inflammatory effects of pyrazole derivatives, revealing promising results in reducing inflammation markers in vitro .
- Comparative Studies : Comparative analyses with other pyrazole derivatives indicate that modifications in the chemical structure significantly influence biological activity, suggesting avenues for further drug development .
Properties
IUPAC Name |
4-chloro-1-cyclopentylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGKKVONUGQPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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